molecular formula C6H11N3OS B13182843 Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone

Cat. No.: B13182843
M. Wt: 173.24 g/mol
InChI Key: XYTZESBCXAPXQB-UHFFFAOYSA-N
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Description

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of 1,2-diketones with aldehydes and amines under acidic or basic conditions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the microwave-assisted synthesis, which provides high yields and shorter reaction times .

Industrial Production Methods

Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as zinc chloride (ZnCl2) or nickel complexes are used to facilitate the cyclization process . The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted imidazoles, imidazole N-oxides, and imidazolines .

Mechanism of Action

The mechanism of action of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3

InChI Key

XYTZESBCXAPXQB-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NC=CN1C

Origin of Product

United States

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